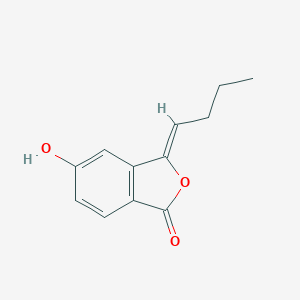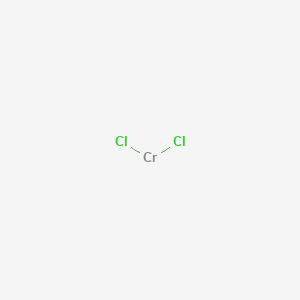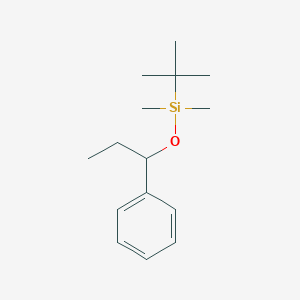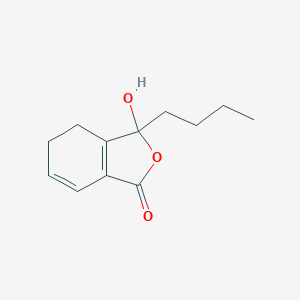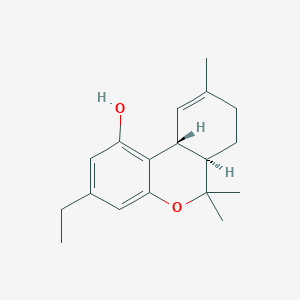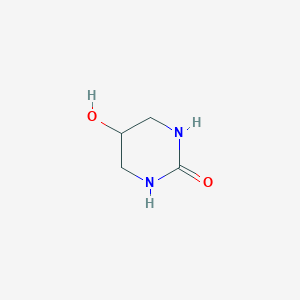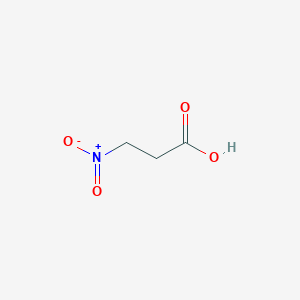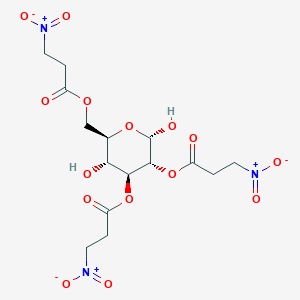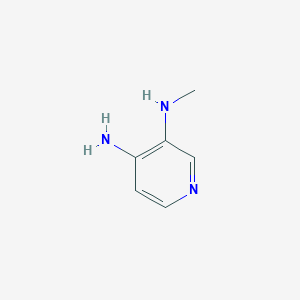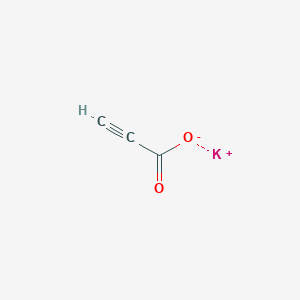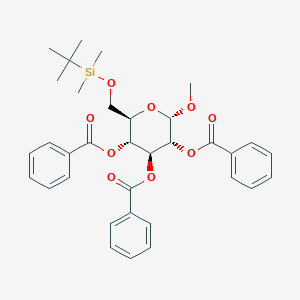
Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside is a modified glucopyranoside derivative. This compound is notable for its use in various scientific research fields, particularly in organic synthesis and biomedicine. The presence of benzoyl and tert-butyldimethylsilyl groups enhances its stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucopyranoside ring. The process begins with the benzoylation of the hydroxyl groups at positions 2, 3, and 4 using benzoyl chloride in the presence of a base such as pyridine . The tert-butyldimethylsilyl group is then introduced at the 6-position through silylation using tert-butyldimethylsilyl chloride and a suitable base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into different forms.
Substitution: The benzoyl and silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside involves its role as a protective group in organic synthesis. The benzoyl and silyl groups protect the hydroxyl functionalities during chemical reactions, preventing unwanted side reactions and allowing for selective modification of other parts of the molecule. This selective protection is crucial in multi-step synthesis processes, enabling the construction of complex molecules with high precision.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,3,6-tri-O-benzoyl-4-O-(tert-butyldimethylsilyl)-β-d-galactopyranoside
- Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-a-D-glucopyranoside
- Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldiphenylsilyl-a-D-glucopyranoside
Uniqueness
Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside is unique due to its specific combination of protective groups, which provide a balance of stability and reactivity. This makes it particularly useful in synthetic applications where selective protection and deprotection of hydroxyl groups are required. Its structural features also contribute to its effectiveness in various chemical transformations and its utility in the synthesis of biologically active compounds.
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-dibenzoyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40O9Si/c1-34(2,3)44(5,6)39-22-26-27(41-30(35)23-16-10-7-11-17-23)28(42-31(36)24-18-12-8-13-19-24)29(33(38-4)40-26)43-32(37)25-20-14-9-15-21-25/h7-21,26-29,33H,22H2,1-6H3/t26-,27-,28+,29-,33+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZLCBDCWPRCMA-OCOQZWCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40O9Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
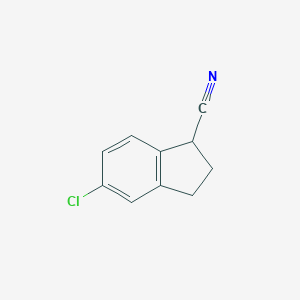
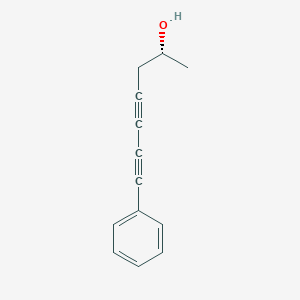
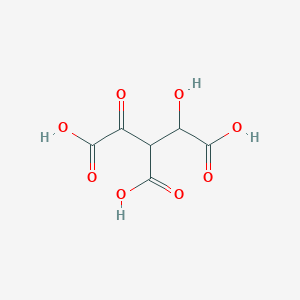
![Benzo[b]thiophene-4-carboxylic acid](/img/structure/B157676.png)
